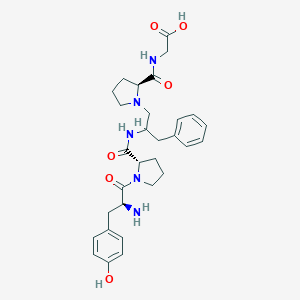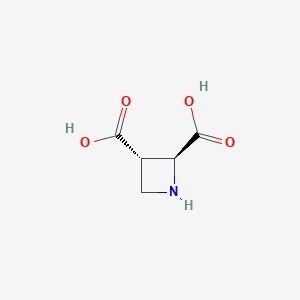![molecular formula C9H8N2O4 B115689 2-[[(Z)-2-nitroethenyl]amino]benzoic acid CAS No. 152904-43-3](/img/structure/B115689.png)
2-[[(Z)-2-nitroethenyl]amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(Z)-2-nitroethenyl]amino]benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NAEBA and is a derivative of benzoic acid. NAEBA has been synthesized using different methods, and its mechanism of action has been studied in detail.
Applications De Recherche Scientifique
NAEBA has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, NAEBA has been shown to have antitumor, anti-inflammatory, and analgesic effects. In agriculture, NAEBA has been studied for its potential use as a herbicide. In materials science, NAEBA has been used as a building block for the synthesis of novel materials.
Mécanisme D'action
The mechanism of action of NAEBA is not well understood. However, it has been suggested that NAEBA may exert its antitumor effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. NAEBA may also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
NAEBA has been shown to have antitumor, anti-inflammatory, and analgesic effects. In vitro studies have shown that NAEBA inhibits the growth of various cancer cell lines, including lung, breast, and colon cancer cells. NAEBA has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. In animal studies, NAEBA has been shown to have analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of NAEBA is its potential as a building block for the synthesis of novel materials. NAEBA can be easily synthesized using different methods, and its chemical properties can be modified to suit different applications. However, one of the limitations of NAEBA is its low yield, which may limit its use in large-scale applications.
Orientations Futures
There are several future directions for the research on NAEBA. One of the directions is to study the mechanism of action of NAEBA in more detail. This will help to identify the molecular targets of NAEBA and to develop more effective derivatives of NAEBA. Another direction is to study the potential use of NAEBA as a herbicide in agriculture. NAEBA has been shown to have herbicidal activity against various weeds, and further research is needed to determine its effectiveness and safety. Finally, the potential use of NAEBA as a building block for the synthesis of novel materials should be explored further. NAEBA has unique chemical properties that may allow for the development of new materials with novel properties and applications.
Conclusion:
In conclusion, NAEBA is a chemical compound that has potential applications in various fields, including medicine, agriculture, and materials science. NAEBA can be synthesized using different methods, and its mechanism of action has been studied in detail. NAEBA has been shown to have antitumor, anti-inflammatory, and analgesic effects, and it has potential as a building block for the synthesis of novel materials. Further research is needed to fully understand the potential of NAEBA in different applications.
Méthodes De Synthèse
NAEBA can be synthesized by different methods, including the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate followed by the reduction of the product with sodium borohydride. Another method involves the reaction of 2-nitrobenzaldehyde with glycine, followed by the decarboxylation of the product with copper powder. The yield of NAEBA using these methods ranges from 50 to 70%.
Propriétés
Numéro CAS |
152904-43-3 |
|---|---|
Nom du produit |
2-[[(Z)-2-nitroethenyl]amino]benzoic acid |
Formule moléculaire |
C9H8N2O4 |
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
2-[[(Z)-2-nitroethenyl]amino]benzoic acid |
InChI |
InChI=1S/C9H8N2O4/c12-9(13)7-3-1-2-4-8(7)10-5-6-11(14)15/h1-6,10H,(H,12,13)/b6-5- |
Clé InChI |
YWPFGPVRLBUCRW-WAYWQWQTSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)O)N/C=C\[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC=C[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NC=C[N+](=O)[O-] |
Synonymes |
Benzoic acid, 2-[(2-nitroethenyl)amino]-, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![(3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B115639.png)